Cas no 2034325-68-1 (3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide)
![3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034325-68-1x500.png)
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide 化学的及び物理的性質
名前と識別子
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- 3-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide
- 3-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
- 3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide
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- インチ: 1S/C17H17F3N4O2/c18-17(19,20)13-6-1-2-7-14(13)23-16(25)24-10-3-5-12(11-24)26-15-21-8-4-9-22-15/h1-2,4,6-9,12H,3,5,10-11H2,(H,23,25)
- InChIKey: FHYOTWAWZABCJU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1NC(N1CCCC(C1)OC1N=CC=CN=1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 471
- トポロジー分子極性表面積: 67.4
- 疎水性パラメータ計算基準値(XlogP): 2.8
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-2740-50mg |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-3mg |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-75mg |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-100mg |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-1mg |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-20μmol |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-5mg |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-10μmol |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-5μmol |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6480-2740-15mg |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide |
2034325-68-1 | 15mg |
$89.0 | 2023-09-08 |
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide 関連文献
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Eri Nagabuchi,Masashi Takahashi,Hatsumi Mori Chem. Commun., 2014,50, 2481-2483
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamideに関する追加情報
Introduction to 3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS No. 2034325-68-1)
3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 2034325-68-1, represents a novel molecular entity with a unique structural framework that combines a pyrimidine moiety, a piperidine ring, and an aromatic group substituted with a trifluoromethyl group. The intricate architecture of this molecule suggests potential applications in the development of bioactive agents, particularly in the realm of targeted therapies and innovative drug formulations.
The chemical structure of 3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide encompasses several key functional groups that contribute to its pharmacological profile. The presence of a pyrimidine ring is particularly noteworthy, as pyrimidines are well-documented heterocyclic compounds that play a crucial role in numerous biological processes. Pyrimidine derivatives are frequently explored in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors, thereby modulating cellular functions.
The piperidine moiety in the molecule further enhances its pharmacological potential. Piperidine derivatives are known for their favorable pharmacokinetic properties, including good solubility and metabolic stability, which make them attractive candidates for drug development. The combination of a piperidine ring with other functional groups can lead to compounds with enhanced binding affinity and selectivity, making them promising candidates for therapeutic intervention.
The aromatic component of the compound, specifically the phenyl ring substituted with a trifluoromethyl group, adds another layer of complexity and functionality. The trifluoromethyl group is a common pharmacophore in drug molecules due to its ability to influence metabolic stability, lipophilicity, and binding interactions. This substitution can enhance the bioavailability and duration of action of the compound, making it more effective in therapeutic settings.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting specific biological pathways associated with diseases such as cancer, inflammation, and neurodegenerative disorders. The structural features of 3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide make it a compelling candidate for such applications. For instance, pyrimidine-based compounds have been extensively studied for their potential antitumor activity, while piperidine derivatives have shown promise in treating neurological conditions.
The synthesis and characterization of this compound have been subjects of extensive research. Advanced synthetic methodologies have been employed to construct the complex molecular framework efficiently and with high yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming the necessary carbon-carbon bonds between the different functional groups. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the compound.
The pharmacological evaluation of 3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide has revealed intriguing properties that warrant further investigation. In vitro studies have demonstrated its potential inhibitory activity against various enzymes and receptors relevant to human health. For example, preliminary data suggest that this compound may interfere with signaling pathways involved in cancer cell proliferation and survival. Furthermore, its interaction with specific proteins could lead to novel therapeutic strategies for treating inflammatory diseases.
The development of new drug candidates often involves optimizing their chemical structure to improve efficacy and reduce side effects. Computational modeling techniques have been utilized to predict the binding affinity of 3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide to target proteins. These simulations provide valuable insights into how the compound interacts with biological targets at the molecular level, guiding efforts to refine its structure for better pharmacological outcomes.
The future prospects for this compound are promising, with ongoing research aimed at elucidating its full therapeutic potential. Clinical trials may be conducted to evaluate its safety and efficacy in human subjects, providing further evidence supporting its use in medical applications. Collaborative efforts between academic researchers and pharmaceutical companies could accelerate the translation of this promising compound from laboratory research to clinical practice.
In conclusion, 3-(pyrimidin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide (CAS No. 2034325-68-1) is a structurally complex and pharmacologically intriguing compound with significant potential in drug discovery. Its unique combination of functional groups makes it a versatile tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an important role in advancing medical treatments in the coming years.
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